

Introduction: The Structural Elucidation of a Key Indole Moiety

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Compound of Interest

Compound Name: 2-Isopropyl-1H-indole

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2-Isopropyl-1H-indole is a member of the vast indole family, a heterocyclic scaffold of paramount importance in medicinal chemistry and natural products.^[1] The unique bicyclic structure, featuring a benzene ring fused to a nitrogen-containing pyrrole ring, is a common motif in pharmacologically active compounds.^[2] The addition of an isopropyl group at the C2 position significantly influences the molecule's electronic properties and steric profile, making precise structural verification essential for its application in research and drug development.^[1]

This guide provides a comprehensive analysis of **2-isopropyl-1H-indole** using two cornerstone techniques in analytical chemistry: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causal relationships behind spectral features and the logic underpinning methodological choices. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality analytical data for this class of compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution.^[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For **2-isopropyl-1H-indole**, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization.

^1H NMR Spectroscopy: Mapping the Proton Environment

The ^1H NMR spectrum provides a map of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment.

- **Indole N-H Proton (H1):** This proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). Its chemical shift and signal sharpness are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. [4][5] In aprotic, hydrogen-bond-accepting solvents like DMSO- d_6 , this signal is often sharper compared to its appearance in CDCl_3 . [5]
- **Aromatic Protons (H4, H5, H6, H7):** These four protons on the benzene ring resonate in the aromatic region (δ 7.0-7.7 ppm). Their specific shifts and coupling patterns are diagnostic. Typically, H4 and H7 are the most deshielded due to the anisotropic effect of the fused pyrrole ring and appear further downfield. They will appear as doublets due to coupling with their respective neighbors (H5 and H6). H5 and H6 are more shielded and usually appear as overlapping multiplets or triplets in the middle of the aromatic region. [6]
- **Pyrrole C3-H Proton (H3):** The proton at the C3 position is unique. It is part of the electron-rich pyrrole ring and appears as a singlet (or a very finely split multiplet due to long-range coupling) in a relatively upfield region for an aromatic proton (around δ 6.2-6.4 ppm). The absence of an adjacent proton on C2 simplifies its signal to a singlet. [7]
- **Isopropyl Group Protons (CH and CH_3):** The isopropyl group gives rise to two distinct signals. The single methine proton ($-\text{CH}$) is adjacent to the indole ring and appears as a septet around δ 3.0-3.2 ppm. This septet multiplicity arises from coupling to the six equivalent methyl protons. The six methyl protons ($-\text{CH}_3$) are equivalent and appear as a sharp doublet in the upfield alkyl region (around δ 1.3-1.4 ppm), with the splitting caused by the single methine proton.

^{13}C NMR Spectroscopy: The Carbon Skeleton

The ^{13}C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of ^{13}C , spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak. [8]

- Indole C2: This is a quaternary carbon directly attached to the nitrogen and the isopropyl group. It is significantly deshielded and appears far downfield, typically in the δ 140-145 ppm range. The substitution at this position is a key feature distinguishing it from unsubstituted indole.^[9]
- Bridgehead Carbons (C3a, C7a): These carbons, where the two rings are fused, resonate in the aromatic region. C7a, being adjacent to the nitrogen, is typically found around δ 136 ppm, while C3a is found around δ 128 ppm.^[4]
- Aromatic Carbons (C4, C5, C6, C7): These carbons appear in the typical aromatic region of δ 110-125 ppm. Precise assignment often requires advanced 2D NMR techniques like HSQC and HMBC.^[10]
- Pyrrole C3: This carbon is highly shielded compared to other sp^2 carbons in the ring system, appearing significantly upfield around δ 100-102 ppm.^[4]
- Isopropyl Group Carbons (CH and CH_3): The methine carbon (-CH) appears in the alkyl region around δ 28-30 ppm, while the two equivalent methyl carbons ($-CH_3$) are found further upfield, typically around δ 22-24 ppm.

Data Summary: NMR Spectral Assignments

The following table summarizes the expected chemical shifts for **2-isopropyl-1H-indole**. Values are approximate and can vary based on solvent and concentration.^{[11][12]}

Atom Position	^1H Chemical Shift (δ , ppm)	Multiplicity	^{13}C Chemical Shift (δ , ppm)
N-H	8.0 - 8.5	br s	-
C2	-	-	140 - 145
C3	6.2 - 6.4	s	100 - 102
C3a	-	-	~128
C4	7.5 - 7.7	d	120 - 122
C5	7.0 - 7.2	t	119 - 121
C6	7.0 - 7.2	t	121 - 123
C7	7.4 - 7.6	d	110 - 112
C7a	-	-	~136
-CH (isopropyl)	3.0 - 3.2	septet	28 - 30
-CH ₃ (isopropyl)	1.3 - 1.4	d	22 - 24

br s = broad singlet, s = singlet, d = doublet, t = triplet, septet = septet

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

This protocol outlines the steps for acquiring high-quality ^1H and ^{13}C NMR spectra on a standard 400 MHz spectrometer.

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-isopropyl-1H-indole**.
 - Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. Chloroform-d (CDCl_3) is a common first choice for its ability to dissolve a wide range of organic compounds.[\[11\]](#) However, if a sharp N-H signal is

desired, DMSO- d_6 is preferable as it is a hydrogen bond acceptor that slows the proton exchange rate.^[5]

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the spectrum to 0.00 ppm.^[13]
- Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.
- Instrument Setup & ^1H Acquisition:
 - Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A good shim will result in a narrow half-height linewidth for the TMS signal.
 - Acquire the ^1H spectrum using standard parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
- ^{13}C Acquisition:
 - Switch the spectrometer to the ^{13}C channel.
 - Use a standard proton-decoupled pulse program (e.g., zgpg30).
 - Due to the lower sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a slightly longer relaxation delay (2 seconds) are typically required to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase the spectra to ensure all peaks are in the positive absorptive mode.

- Perform baseline correction to obtain a flat baseline.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm for both ^1H and ^{13}C spectra.
- Integrate the ^1H spectrum to determine the relative ratios of protons.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For volatile and thermally stable compounds like **2-isopropyl-1H-indole**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective method for both identification and purity assessment.

Electron Ionization (EI) and Molecular Ion Formation

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV).^[14] This process is energetic enough to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion ($\text{M}^{\bullet+}$).^[15] The m/z value of this ion corresponds to the molecular weight of the compound. For **2-isopropyl-1H-indole** ($\text{C}_{11}\text{H}_{13}\text{N}$), the calculated monoisotopic mass is 159.10 g/mol. Therefore, the molecular ion peak is expected at $m/z = 159$.

Fragmentation Analysis: A Structural Fingerprint

The high energy of EI causes the molecular ion to be energetically unstable, leading it to break apart into smaller, more stable fragments.^[16] This fragmentation pattern is reproducible and serves as a chemical fingerprint for the molecule. The most critical fragmentation pathway for **2-isopropyl-1H-indole** is driven by the formation of a highly stable carbocation.

- **Primary Fragmentation - Loss of a Methyl Radical ($[\text{M}-15]^+$):** The most prominent fragmentation is the cleavage of a C-C bond in the isopropyl group. This results in the loss of a methyl radical ($\bullet\text{CH}_3$, mass = 15 amu) and the formation of a secondary carbocation. This cation is resonance-stabilized by the adjacent indole ring system, making it a very favorable fragmentation pathway. This will result in a very intense peak, often the base peak, at $m/z = 144$. The stability of this ion is the primary reason for its high abundance.

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Data Summary: Key Mass Spectral Peaks

m/z Value	Proposed Fragment	Significance
159	$[\text{C}_{11}\text{H}_{13}\text{N}]^{\bullet+}$	Molecular Ion ($\text{M}^{\bullet+}$)
144	$[\text{C}_{10}\text{H}_{10}\text{N}]^+$	Base Peak, loss of $\bullet\text{CH}_3$ (benzylic cleavage)
130	$[\text{C}_9\text{H}_8\text{N}]^+$	Characteristic indole fragment, loss of CH_2 from m/z 144
117	$[\text{C}_8\text{H}_7\text{N}]^+$	Indole ring fragment

Note: Other smaller fragments corresponding to the breakdown of the indole ring may also be present.^[17]

Experimental Protocol: Acquiring a GC-MS Spectrum

This protocol describes a standard method for analyzing **2-isopropyl-1H-indole** using GC-MS with an EI source.

- Sample Preparation:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. High purity of the solvent is critical to avoid interfering peaks.
- GC Method Parameters:
 - Injector: Set to 250 °C. Inject 1 μL of the sample solution in split mode (e.g., 50:1 split ratio) to avoid column overloading.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 μm film thickness, 5% phenyl methylpolysiloxane) is suitable.

- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase temperature at 15 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- MS Method Parameters:
 - Ion Source: Electron Ionization (EI).
 - Source Temperature: 230 °C.
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole.
 - Scan Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all significant fragments.
 - Transfer Line Temperature: 280 °C to ensure the analyte does not condense between the GC and the MS.
- Data Analysis:
 - Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the compound.
 - Extract the mass spectrum from the apex of the chromatographic peak.
 - Identify the molecular ion peak (m/z 159) and the base peak (m/z 144).
 - Compare the obtained fragmentation pattern with the expected pattern and reference library spectra (e.g., NIST, Wiley) for confirmation.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a self-validating system for the unequivocal structural confirmation of **2-isopropyl-1H-indole**. ^1H and ^{13}C NMR define the precise atomic connectivity and chemical environment of the molecule's scaffold, while EI mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation fingerprint rooted in the stability of the resulting ions. The methodologies and interpretative logic detailed in this guide offer a robust framework for researchers engaged in the synthesis, characterization, and application of substituted indoles, ensuring the scientific integrity of their work.

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